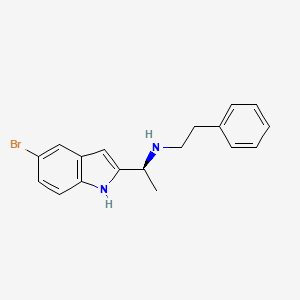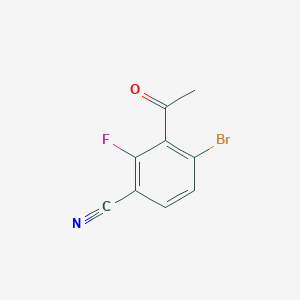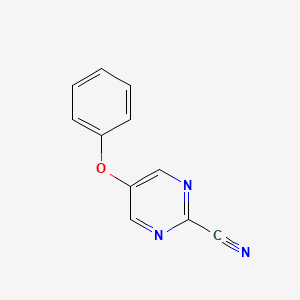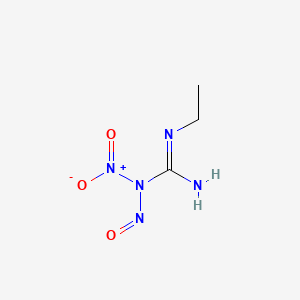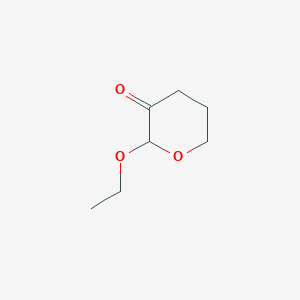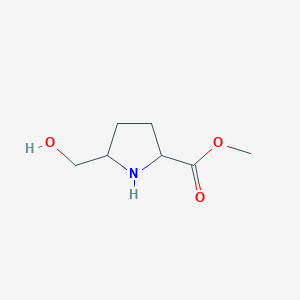![molecular formula C9H11N3O B13112322 (2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13112322.png)
(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol typically involves several steps:
Cyclization: The initial step often involves the cyclization of pyrrole and pyrazine precursors.
Ring Annulation: This step involves the formation of the pyrrolopyrazine ring system through annulation reactions.
Cycloaddition: Cycloaddition reactions are employed to introduce additional functional groups into the pyrrolopyrazine scaffold.
Direct C-H Arylation: This method involves the direct arylation of the pyrrolopyrazine ring to introduce aryl groups.
Industrial Production Methods
Industrial production methods for pyrrolopyrazine derivatives, including this compound, often involve transition-metal-catalyzed reactions. These methods are efficient and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the pyrrolopyrazine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various functionalized pyrrolopyrazine derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: It is investigated for its potential as an antitumor agent and kinase inhibitor.
Industry: The compound is used in the development of organic materials and optoelectronic devices
Mechanism of Action
The mechanism of action of (2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol involves its interaction with various molecular targets and pathways:
Kinase Inhibition: The compound inhibits kinase activity by binding to the ATP-binding site of the kinase enzyme.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Antitumor Activity: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
5H-Pyrrolo[2,3-b]pyrazine: Exhibits similar biological activities but with different potency and selectivity.
6H-Pyrrolo[3,4-b]pyrazine: Another pyrrolopyrazine derivative with distinct biological properties.
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial, antifungal, and antiviral activities.
Uniqueness
(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets .
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2,5-dimethylpyrrolo[2,3-b]pyrazin-7-yl)methanol |
InChI |
InChI=1S/C9H11N3O/c1-6-3-10-9-8(11-6)7(5-13)4-12(9)2/h3-4,13H,5H2,1-2H3 |
InChI Key |
PMWQWKANIRXUEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=CN2C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


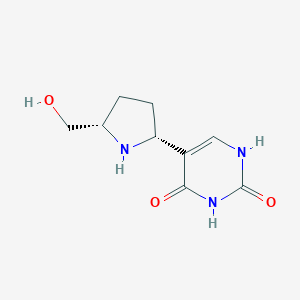
![(R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione](/img/structure/B13112245.png)

![Ethanone, 1-[2-(trifluoromethyl)-1H-imidazol-5-yl]-](/img/structure/B13112258.png)


